2-[2-oxo-2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]ethyl]sulfanylethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate
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Overview
Description
2-[2-oxo-2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]ethyl]sulfanylethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate is a synthetic compound known for its anti-inflammatory properties. It is a prodrug of indomethacin, designed to reduce gastrointestinal toxicity while maintaining therapeutic efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-oxo-2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]ethyl]sulfanylethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and production costs .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can modify the piperidinomethyl group or the phenoxypropyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .
Scientific Research Applications
2-[2-oxo-2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]ethyl]sulfanylethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate has several scientific research applications:
Chemistry: Used as a model compound in studying prodrug design and synthesis.
Biology: Investigated for its anti-inflammatory and analgesic properties.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases.
Industry: Utilized in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action
The compound exerts its effects by being metabolized into active indomethacin, which inhibits cyclooxygenase (COX) enzymes. This inhibition reduces the production of prostaglandins, thereby decreasing inflammation and pain . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .
Comparison with Similar Compounds
Similar Compounds
Indomethacin: The parent compound with similar anti-inflammatory properties but higher gastrointestinal toxicity.
Ibuprofen: Another NSAID with a different chemical structure but similar therapeutic effects.
Naproxen: An NSAID with a longer half-life and different side effect profile.
Uniqueness
2-[2-oxo-2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]ethyl]sulfanylethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate is unique due to its design as a prodrug, which aims to reduce gastrointestinal side effects while maintaining efficacy. This makes it a promising candidate for safer NSAID therapy .
Properties
CAS No. |
127966-70-5 |
---|---|
Molecular Formula |
C38H44ClN3O6S |
Molecular Weight |
706.3 g/mol |
IUPAC Name |
2-[2-oxo-2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]ethyl]sulfanylethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |
InChI |
InChI=1S/C38H44ClN3O6S/c1-27-33(34-23-31(46-2)14-15-35(34)42(27)38(45)29-10-12-30(39)13-11-29)24-37(44)48-20-21-49-26-36(43)40-16-7-19-47-32-9-6-8-28(22-32)25-41-17-4-3-5-18-41/h6,8-15,22-23H,3-5,7,16-21,24-26H2,1-2H3,(H,40,43) |
InChI Key |
SWFXMFDHMPMWMA-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCCSCC(=O)NCCCOC4=CC=CC(=C4)CN5CCCCC5 |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCCSCC(=O)NCCCOC4=CC=CC(=C4)CN5CCCCC5 |
Key on ui other cas no. |
127966-70-5 |
Synonyms |
(N-(3-(3-(piperidinylmethyl)phenoxy)propyl)carbamoylmethylthio)ethyl 1-(p-chlorobenzoyl) 5-methoxy-2-methyl-3-indolylacetate 2-(N-(3-(3-(piperidinomethyl)phenoxy)propyl)carbamoylmethylthio)ethyl 1-(4-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetate 2-PPPCMMI CP 331 CP 331, maleate CP-331 |
Origin of Product |
United States |
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